
3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as GSK3β inhibitor and has been extensively studied for its therapeutic potential in treating various diseases.
Mécanisme D'action
3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide inhibits GSK3β by binding to its ATP-binding site. This prevents the phosphorylation of various downstream targets, leading to the modulation of various signaling pathways. The inhibition of GSK3β has been shown to have a positive effect on various diseases such as Alzheimer's disease, bipolar disorder, and cancer.
Biochemical and Physiological Effects:
3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide has been shown to have various biochemical and physiological effects. It has been found to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have a positive effect on mood disorders such as bipolar disorder. In cancer, it has been found to inhibit cell proliferation and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide in lab experiments are its potent inhibitory effect on GSK3β, its potential therapeutic applications, and its ability to modulate various signaling pathways. However, the limitations of using this compound are its moderate yield in the synthesis method and its low solubility in water, which can affect its bioavailability.
Orientations Futures
There are several future directions for the research on 3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide. One of the directions is to improve the synthesis method to increase the yield and purity of the product. Another direction is to study the compound's potential therapeutic applications in other diseases such as Parkinson's disease and schizophrenia. Additionally, further research is needed to understand the compound's mechanism of action and its effect on various signaling pathways. Finally, the development of more potent and selective GSK3β inhibitors based on 3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide could lead to the development of novel therapeutics for various diseases.
Conclusion:
In conclusion, 3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound's potent inhibitory effect on GSK3β, its ability to modulate various signaling pathways, and its potential therapeutic applications make it a promising compound for further research. However, further research is needed to fully understand its mechanism of action and its effect on various diseases.
Méthodes De Synthèse
The synthesis of 3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-amine with 3-nitrobenzoyl chloride in the presence of a base. The resulting product is then reduced using a reducing agent such as palladium on carbon to obtain the final product. The yield of the synthesis method is moderate, and the purity of the product can be improved using various purification techniques.
Applications De Recherche Scientifique
3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide has been extensively studied for its therapeutic potential in treating various diseases such as Alzheimer's disease, bipolar disorder, and cancer. It has been found to be a potent inhibitor of glycogen synthase kinase 3 beta (GSK3β), which plays a crucial role in various signaling pathways. Inhibition of GSK3β has been shown to have a positive effect on neurodegenerative diseases, mood disorders, and cancer.
Propriétés
IUPAC Name |
3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c18-14-8-3-7-13(11-14)17(20)19-16-10-4-6-12-5-1-2-9-15(12)16/h3-4,6-8,10-11H,1-2,5,9,18H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDPKIMKOPAAOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)C3=CC(=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Chlorophenyl)methylsulfonyl-methylamino]acetic acid](/img/structure/B7459820.png)
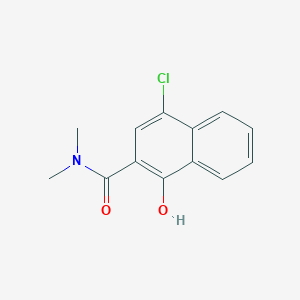
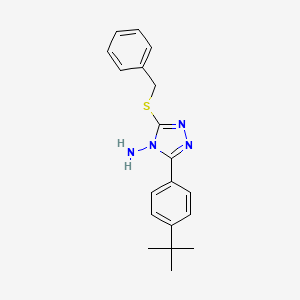
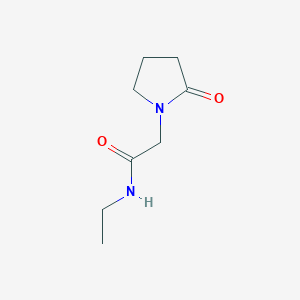
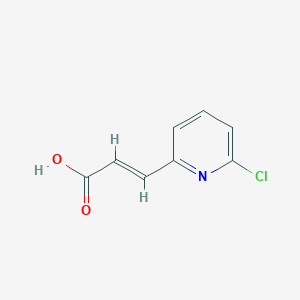

![[4-(3-Methoxyphenyl)piperazin-1-yl]-[3-methyl-1-(2-methylphenyl)thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7459866.png)
![4-Hydroxy-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B7459875.png)



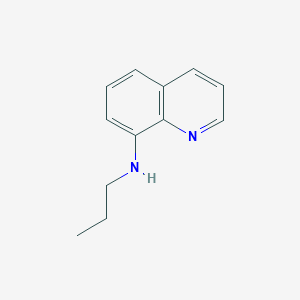
![4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid](/img/structure/B7459890.png)
![4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7459897.png)